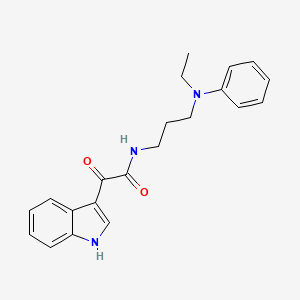
N-(3-(ethyl(phenyl)amino)propyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(ethyl(phenyl)amino)propyl)-2-(1H-indol-3-yl)-2-oxoacetamide is an intriguing compound within organic chemistry, notable for its diverse application across various scientific disciplines, from medicine to industry.
Synthetic Routes and Reaction Conditions:
The synthesis typically begins with the preparation of the amine derivative.
Reacting 3-(ethyl(phenyl)amino)propylamine with appropriate indole derivatives.
The condensation of indole with an oxoacetamide group under controlled temperature and pH conditions leads to the final product.
Industrial Production Methods: While small-scale laboratory synthesis is well-documented, the industrial production might involve multi-step synthesis, using robust, scalable protocols ensuring high yield and purity. This often includes solvent extraction, recrystallization, and purification using chromatographic techniques.
Types of Reactions it Undergoes:
Oxidation: Can be oxidized using agents like potassium permanganate.
Reduction: Reduction can occur at the oxoacetamide group using strong reducing agents like lithium aluminum hydride.
Substitution: It undergoes electrophilic substitution, especially at the indole ring.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens in presence of Lewis acids.
Major Products Formed:
Oxidation: Results in oxidized derivatives of the indole and amide groups.
Reduction: Produces a range of alcohols and amines.
Substitution: Can form various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
This compound is explored for its potential in several fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its interaction with biological receptors, possibly influencing neurotransmitter pathways.
Industry: Used as an intermediate in manufacturing dyes and pigments due to its stable indole core.
Wirkmechanismus
Effects: The compound’s mechanism involves interaction at the molecular level, often binding to specific proteins or receptors, altering their configuration and function.
Molecular Targets and Pathways:
It can target neurotransmitter receptors in the nervous system, modulating synaptic transmission.
It may influence enzyme activities, acting as an inhibitor or activator depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
3-(phenylamino)propyl)-2-(1H-indol-3-yl)-2-oxoacetamide.
N-(3-(methyl(phenyl)amino)propyl)-2-(1H-indol-3-yl)-2-oxoacetamide.
N-(3-(ethyl(phenyl)amino)butyl)-2-(1H-indol-3-yl)-2-oxoacetamide.
Uniqueness:
The unique combination of ethyl and phenyl groups in its structure enhances its binding affinity and selectivity for certain biological targets compared to similar compounds.
Its indole derivative confers stability and facilitates complex organic synthesis pathways.
Eigenschaften
IUPAC Name |
N-[3-(N-ethylanilino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-2-24(16-9-4-3-5-10-16)14-8-13-22-21(26)20(25)18-15-23-19-12-7-6-11-17(18)19/h3-7,9-12,15,23H,2,8,13-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFPBNBHDNVSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C(=O)C1=CNC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














